2-Benzylsulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide
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Overview
Description
2-(BENZYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound that features a benzylsulfanyl group, a pyrimidinylsulfamoyl group, and a phenylacetamide moiety. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Benzylsulfanyl Intermediate: The benzylsulfanyl group can be introduced through a nucleophilic substitution reaction involving benzyl chloride and a suitable thiol compound.
Synthesis of Pyrimidinylsulfamoyl Intermediate: The pyrimidinylsulfamoyl group can be synthesized by reacting pyrimidine-2-amine with chlorosulfonic acid, followed by neutralization with a base.
Coupling Reaction: The final step involves coupling the benzylsulfanyl intermediate with the pyrimidinylsulfamoyl intermediate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(BENZYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(BENZYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(BENZYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(BENZYLSULFANYL)PYRIMIDINE: Shares the benzylsulfanyl and pyrimidine moieties but lacks the phenylacetamide group.
N-PHENYL-2-(4-PHENYLPIPERAZIN-1-YL)ACETAMIDE: Contains a phenylacetamide group but differs in the substituents on the aromatic rings.
Uniqueness
2-(BENZYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its combination of benzylsulfanyl, pyrimidinylsulfamoyl, and phenylacetamide groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H18N4O3S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N4O3S2/c24-18(14-27-13-15-5-2-1-3-6-15)22-16-7-9-17(10-8-16)28(25,26)23-19-20-11-4-12-21-19/h1-12H,13-14H2,(H,22,24)(H,20,21,23) |
InChI Key |
GIACMAUJWJTJCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
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